Desoxyrhaponticin

Overview

Description

Desoxyrhaponticin (DC, DES) is a stilbene glycoside from Rheum tanguticum Maxim. ex Balf. (rhubarb), a traditional Chinese nutritional food .

Synthesis Analysis

Desoxyrhaponticin is found in plants like Rheum rhaponticum and Rheum rhabarbarum. The isolation of individual components like desoxyrhaponticin has been reported . Further studies on the synthesis of desoxyrhaponticin are needed for a more detailed understanding.Molecular Structure Analysis

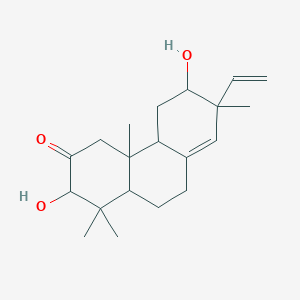

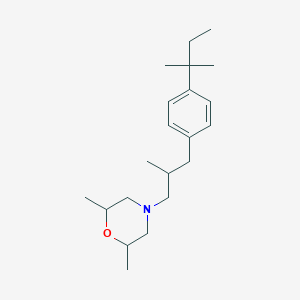

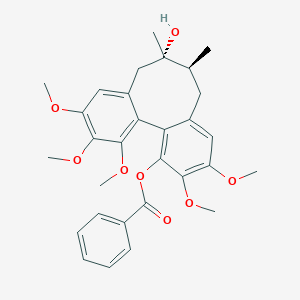

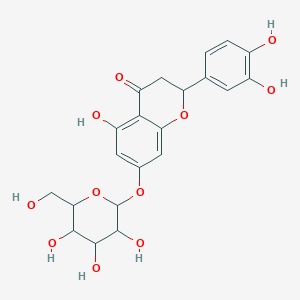

Desoxyrhaponticin has a molecular formula of C21H24O8. It is characterized by two aromatic rings linked by an ethylene moiety .Chemical Reactions Analysis

The chemical reactions involving desoxyrhaponticin are not well-documented in the literature. More research is needed to understand the chemical reactions of desoxyrhaponticin .Physical And Chemical Properties Analysis

Desoxyrhaponticin is a powder with a molecular weight of 404.41 g/mol .Scientific Research Applications

-

Cancer Treatment

- Field : Oncology

- Application : Desoxyrhaponticin (DC) and Rhaponticin (RC), two stilbene glycosides from rhubarb, have been identified as promising Fatty Acid Synthase (FAS) inhibitors . FAS plays a key role in the biosynthesis pathway of fatty acids in cancer cells .

- Method : Both DC and RC were found to inhibit intracellular FAS activity and downregulate FAS expression in human breast cancer MCF-7 cells .

- Results : This study suggests that DC has potential applications in the prevention and treatment of cancer .

-

Cardiovascular Disorders

- Field : Cardiology

- Application : Extracts from Rheum rhaponticum and Rheum rhabarbarum, which contain Desoxyrhaponticin, have been studied for their potential to modulate endothelial function and reduce pro-inflammatory and pro-thrombotic activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Menopause-related Complaints

- Field : Gynecology

- Application : The registered special extract of R. rhaponticum (ERr731 ®), which contains Desoxyrhaponticin, is administered to alleviate the menopause-related complaints .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Antioxidant Activity

- Field : Pharmacology

- Application : Both ethnomedicinal surveys and recent studies on bioactive substances from rhubarbs indicate that these plants may have significantly broader range of beneficial effects such as antioxidant .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Anti-inflammatory Activity

- Field : Immunology

- Application : Rhubarbs, which contain Desoxyrhaponticin, have been indicated to have anti-inflammatory activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Rhubarbs, which contain Desoxyrhaponticin, have been indicated to have antimicrobial activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

Safety And Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQRDLLSRLUJY-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desoxyrhaponticin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)